6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile
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Overview
Description
6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine and carbonitrile groups . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through silica gel chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds .
Scientific Research Applications
6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-3-pyridinecarbonitrile
- 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F3N3 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
6-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)12-4-2-1-3-11(12)9-20-13-6-5-10(7-18)8-19-13/h1-6,8H,9H2,(H,19,20) |
InChI Key |
ZJNRBJKADVPHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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